molecular formula C5H9ClO3 B2846918 Methyl (2S,3S)-2-chloro-3-hydroxybutanoate CAS No. 82659-85-6

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate

Cat. No. B2846918
CAS RN: 82659-85-6
M. Wt: 152.57
InChI Key: ZDCDXBCIJDUWEO-IMJSIDKUSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl (2S,3S)-2-chloro-3-hydroxybutanoate” can be deduced from its name. It likely contains a methyl group, a chloro group, and a hydroxy group attached to a butanoate backbone. The (2S,3S) notation indicates the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its structure and the conditions under which the reactions are carried out. The presence of functional groups like the chloro and hydroxy groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its molecular structure. These might include its molecular weight, solubility, melting point, boiling point, and specific rotation .

Scientific Research Applications

Intramolecular Cyclizations

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate has been utilized in the stereoselective synthesis of bicyclic tetrahydropyrans. This process involves the reaction of ethyl (R)-3-hydroxybutanoate with aldehydes in the presence of TMSOTf to yield bicyclic oxygen heterocycles. This method allows the creation of three new stereogenic centers in a single pot, demonstrating the compound's utility in complex organic synthesis (Elsworth & Willis, 2008).

Biopolymer Degradation

Research has shown the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester, highlighting the compound's importance in the breakdown and recycling of biopolymers. This process involves hydrolysis, esterification, and reduction steps, pointing to potential applications in waste management and recycling (Seebach et al., 2003).

Conformational Behavior in Solutions

The conformational behavior of Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate in solutions has been analyzed to understand its effect on intramolecular hydrogen bonding. This study provides insights into the molecular dynamics and interactions within solvents, which is crucial for applications in material science and formulation chemistry (Li, Uzawa, & Doi, 1997).

Carbonylative Ring Opening

A significant application of this compound is demonstrated in the carbonylative opening of terminal epoxides under mild conditions. This process, catalyzed by Co2(CO)8, converts propylene oxide to methyl 3-hydroxybutanoate with high yield. The method is versatile, applicable to various terminal epoxides, and proceeds without epimerization at the secondary stereocenter, showcasing the compound's potential in organic synthesis (Denmark & Ahmad, 2007).

Tissue Engineering Materials

This compound-related polymers, specifically polyhydroxyalkanoates (PHA), have been explored for their potential as tissue engineering materials. PHAs are biodegradable and thermoprocessable, making them suitable for medical device applications, including sutures, repair devices, and scaffolds for tissue regeneration. This application underscores the material's significance in biomedical engineering and regenerative medicine (Chen & Wu, 2005).

Mechanism of Action

The mechanism of action of “Methyl (2S,3S)-2-chloro-3-hydroxybutanoate” would depend on its intended use. As a chemical compound, its interactions with other substances would be governed by the principles of chemistry .

Safety and Hazards

The safety and hazards associated with “Methyl (2S,3S)-2-chloro-3-hydroxybutanoate” would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

methyl (2S,3S)-2-chloro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCDXBCIJDUWEO-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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